molecular formula C13H9FN2 B8275080 3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8275080
M. Wt: 212.22 g/mol
InChI Key: PJGZVJWYSJTQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04939159

Procedure details

In a vessel, under nitrogen, about 27 g of the crude product of Step 1, above, in about 300 ml of diethylene glycol is refluxed (at about 250°) for about 7 hours. The contents are cooled, and then quenched with water yielding a yellow precipitate. The precipitate is washed thoroughly with water, then once with petroleum ether. The product is dissolved in ethyl acetate, dried and then concentrated by evaporation until precipitation begins. The precipitate is recovered by filtration, and washed first with cold ethyl acetate, then with petroleum ether yielding the title product of this step as yellow solids (mp 190°-192°).
Name
crude product
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][CH:15]=3)[N:10](C)[C:9]=2C=CC(O)CC(O)CC(OCC)=O)=[CH:4][CH:3]=1>C(O)COCCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
crude product
Quantity
27 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(N(C2=NC=CC=C21)C)C=CC(CC(CC(=O)OCC)O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents are cooled
CUSTOM
Type
CUSTOM
Details
quenched with water yielding a yellow precipitate
WASH
Type
WASH
Details
The precipitate is washed thoroughly with water
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation until precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
WASH
Type
WASH
Details
washed first with cold ethyl acetate

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.